molecular formula C49H49N3O7 B14210825 N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol CAS No. 618424-39-8

N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B14210825
CAS No.: 618424-39-8
M. Wt: 791.9 g/mol
InChI Key: GJQDLCGSEDKLMD-UHFFFAOYSA-N
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Description

N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that combines the properties of N,N-dimethylformamide and 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction is carried out under reflux in N,N-dimethylformamide for 1 hour, resulting in the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]-chromene-2-carbonitriles .

Industrial Production Methods

The use of column chromatography for preparative separation is common in laboratory settings and may also be employed in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like N,N-dimethylformamide .

Major Products

Major products formed from these reactions include benzochromane-2-carbonitriles, dihydrobenzochromenes, and other substituted derivatives .

Mechanism of Action

The mechanism of action of N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to its combination of N,N-dimethylformamide and naphthalen-2-ol structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

618424-39-8

Molecular Formula

C49H49N3O7

Molecular Weight

791.9 g/mol

IUPAC Name

N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/2C20H14O2.3C3H7NO/c2*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-4(2)3-5/h2*1-12,21-22H;3*3H,1-2H3

InChI Key

GJQDLCGSEDKLMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=O.CN(C)C=O.CN(C)C=O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

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